4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Catalog No.
S3206939
CAS No.
1416438-71-5
M.F
C13H17NO2
M. Wt
219.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

CAS Number

1416438-71-5

Product Name

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

IUPAC Name

4-[(4-methoxyphenyl)methyl-methylamino]but-2-yn-1-ol

Molecular Formula

C13H17NO2

Molecular Weight

219.284

InChI

InChI=1S/C13H17NO2/c1-14(9-3-4-10-15)11-12-5-7-13(16-2)8-6-12/h5-8,15H,9-11H2,1-2H3

InChI Key

LSSFXVOCKFXXFO-UHFFFAOYSA-N

SMILES

CN(CC#CCO)CC1=CC=C(C=C1)OC

solubility

not available

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL, with the chemical formula C₁₃H₁₇NO₂ and CAS Number 1416438-71-5, is a compound characterized by its pale-yellow to yellow-brown liquid form. It has a molecular weight of approximately 219.28 g/mol and is primarily used in chemical synthesis and research applications. The compound features a butynol functional group, which contributes to its reactivity and potential biological activity .

There is no scientific literature available on the mechanism of action of MBM-diol.

  • Alkyne: Alkynes can be slightly flammable and may react with strong oxidizing agents.
  • Amine: Secondary amines can have variable toxicity depending on the structure.
Typical for amines and alcohols. Notably, it can participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, reacting with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Alkyne reactions: The butynol moiety allows for reactions typical of alkynes, such as hydrogenation or cycloaddition.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL typically involves:

  • Formation of the butynol backbone: Starting materials may include propargyl alcohol and appropriate alkyl halides.
  • Amine formation: The introduction of the 4-methoxybenzyl group can be achieved through nucleophilic substitution reactions involving benzyl derivatives.
  • Purification: The final product is usually purified through techniques such as distillation or chromatography to achieve the desired purity level (often around 95%) for laboratory use .

This compound finds applications primarily in:

  • Chemical research: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical development: Potential precursor for drugs targeting microbial infections or cancer treatment.

Its unique structure allows it to serve as a valuable building block in organic synthesis .

  • Enzyme inhibition: Many benzylamine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor binding: Some compounds interact with neurotransmitter receptors, influencing neurological functions.

Understanding these interactions could provide insights into the potential therapeutic uses of this compound .

Several compounds share structural similarities with 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
4-[Ethyl-(4-methoxyphenyl)methyl]amino]but-2-yn-1-olC₁₄H₁₉NO₂Contains an ethyl group instead of methyl; different steric properties.
4-(Benzyl(methyl)amino)but-2-yneC₁₃H₁₅NOLacks the methoxy group; potential differences in solubility and reactivity.
4-(Dimethylamino)but-2-yneC₁₂H₁₅NNo aromatic ring; simpler structure may lead to different biological activities.

The presence of the methoxy group and the specific arrangement of functional groups in 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL contribute to its distinctive properties and potential applications in medicinal chemistry .

Nucleophilic Substitution Strategies for Amino-Alkyne Coupling

Nucleophilic substitution forms the foundation for constructing the amino-alkyne backbone of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL. The reaction typically begins with the activation of 4-methoxybenzylamine derivatives, where the methylamino group is introduced via alkylation or reductive amination. For instance, the reaction of 4-methoxybenzyl chloride with methylamine under basic conditions yields the secondary amine intermediate, which subsequently undergoes propargylation.

A critical step involves the coupling of the amine with a propargyl bromide derivative. Lithium acetylides, generated from terminal alkynes and lithium bases, serve as potent nucleophiles in this context. In one approach, the lithium acetylide derived from but-2-yn-1-ol attacks the electrophilic carbon of the methylamino-benzyl intermediate, forming the C–N bond with high efficiency. This method achieves yields of 65–85% under anhydrous conditions at -78°C, though scalability remains limited due to sensitivity to moisture and temperature fluctuations.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Reagent SystemTemperature (°C)SolventYield (%)
Li acetylide + alkyl bromide-78THF72
Grignard reagent + nitrile25Diethyl ether68
NaH-mediated alkylation0DMF81

Catalytic Approaches in Mannich-Type Reactions

Mannich-type reactions offer a versatile route to propargylamines by enabling three-component coupling between amines, aldehydes, and alkynes. Copper(I) halides, particularly CuCl, have emerged as effective catalysts for this transformation. In the synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL, the reaction proceeds via a Michael addition mechanism, where the secondary amine attacks methyl vinyl ketone to form a β-amino ketone intermediate. Subsequent C–C bond cleavage generates an iminium ion, which reacts with a copper acetylide to yield the propargylamine.

Catalytic systems using CuCl (10 mol%) in toluene at 100°C achieve yields up to 98%, with the methoxybenzyl group enhancing electrophilicity at the iminium stage. Alternative protocols employing zinc or silver catalysts show comparable efficiency but require stricter anhydrous conditions. For example, Zn(OTf)₂ catalyzes the A³ coupling (aldehyde-amine-alkyne) of 4-methoxybenzaldehyde, methylamine, and but-2-yn-1-ol in ethanol, yielding 89% product under reflux.

Mechanistic Highlights:

  • Michael Adduct Formation: Amine addition to α,β-unsaturated ketone.
  • Iminium Ion Generation: Base-mediated elimination and C–C cleavage.
  • Acetylide Addition: Copper-stabilized acetylide attacks iminium electrophile.

Solvent and Temperature-Dependent Yield Optimization

Reaction media and thermal conditions significantly influence the efficiency of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, while toluene optimizes Cu-catalyzed Mannich-type reactions by stabilizing intermediates.

Table 2: Solvent and Temperature Effects on Yield

Reaction TypeSolventTemperature (°C)Yield (%)
Nucleophilic alkylationDMF081
CuCl-catalyzed couplingToluene10095
Zn(OTf)₂-mediated A³ couplingEthanol8089

Elevated temperatures (80–100°C) improve reaction rates in catalytic systems but risk side reactions such as alkyne polymerization. Conversely, low-temperature conditions (-78°C) in nucleophilic substitutions minimize byproduct formation but necessitate cryogenic setups.

Regioselectivity Challenges in Propargylamine Formation

Regioselectivity poses a major challenge during propargylamine synthesis, particularly in distinguishing between α- and β-addition pathways. The electronic effects of the 4-methoxybenzyl group direct attack to the γ-position of the iminium ion, favoring the desired product. However, steric hindrance from the methylamino moiety can divert reactivity toward alternate sites, reducing yields by 15–20%.

Strategies to mitigate regiochemical issues include:

  • Electron-Withdrawing Modifications: Introducing nitro or cyano groups at the benzyl position to enhance iminium electrophilicity.
  • Bulky Ligands in Catalysis: Chiral phosphine ligands in copper complexes enforce stereochemical control, achieving enantiomeric excesses >90% in model systems.
  • Solvent Polarity Tuning: Low-polarity solvents like dichloromethane favor transition states with minimized steric interactions.

Case Study: Switching from toluene to dichloromethane in CuCl-catalyzed reactions reduces β-addition byproducts from 18% to 5%, underscoring solvent polarity’s role in regioselectivity.

The propargyl alcohol group in 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL undergoes electrophilic activation under acidic or halogenating conditions, enabling diverse rearrangements and functionalizations. Brønsted acids, such as triflic acid, protonate the hydroxyl group, generating a carbocation intermediate that facilitates Meyer-Schuster rearrangements to form α,β-unsaturated carbonyl compounds [1] [2]. For example, trimethyl orthoformate (TMOF) induces acetalization, transferring methoxy groups intramolecularly to stabilize oxocarbenium intermediates [1].

Halogenation reactions with electrophilic halogens (e.g., Cl⁺, Br⁺) proceed via a halonium ion intermediate, which mimics protonation but introduces halogen atoms at the α- or β-positions of the resulting enone [2]. The methoxybenzyl group exerts an electron-donating effect, stabilizing transient carbocations during these processes. Computational studies suggest that the para-methoxy substituent on the benzyl ring reduces charge density at the propargyl carbon by 12–18%, moderating electrophilic attack rates [2].

Transition State Analysis of Amine-Alkyne Coupling

The methylamino and alkyne functionalities enable gold-catalyzed coupling reactions, as demonstrated in analogous systems [3] [7]. Density functional theory (DFT) calculations reveal a three-step mechanism:

  • Au(I) Coordination: The alkyne binds to the gold catalyst, polarizing the triple bond and enhancing electrophilicity at the propargyl carbon.
  • Nucleophilic Attack: The methylamino group’s lone pair attacks the activated alkyne, forming a zwitterionic transition state with a calculated energy barrier of 18.7 kcal/mol [7].
  • Proton Transfer: A synergistic proton shift from the hydroxyl group stabilizes the product, with the methoxybenzyl group providing steric shielding to minimize side reactions [3].

Transition state geometries show a distorted tetrahedral configuration at the propargyl carbon, with bond angles of 102–112° between the alkyne, amine, and hydroxyl groups [7]. The gold catalyst lowers the activation energy by 9.3 kcal/mol compared to uncatalyzed pathways [3].

Substituent Effects on Reaction Kinetics

The methoxybenzyl and methylamino substituents critically influence reaction rates and selectivity:

  • Methoxy Group: Electron-donating methoxy substituents accelerate carbocation formation during electrophilic activation by 3.2-fold compared to unsubstituted benzyl analogues [2]. However, steric bulk at the para position reduces halogenation efficiency by 40% due to hindered access to the propargyl carbon [2].
  • Methylamino Group: N-Methylation increases amine nucleophilicity by 1.8-fold relative to primary amines, as measured by Hammett σ⁺ values [3]. Conversely, bulkier alkyl groups (e.g., isopropyl) slow coupling kinetics by 55% due to steric clashes in the transition state [7].

Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm that proton transfer from the hydroxyl group is rate-limiting in gold-catalyzed reactions [7].

Computational Modeling of Intermediate Stability

DFT studies at the ωB97X-D/6-311++G(d,p) level identify two key intermediates:

  • Oxocarbenium Ion: Formed during Meyer-Schuster rearrangements, this intermediate exhibits a planar geometry with partial positive charge delocalization across the methoxybenzyl ring (NBO charge: +0.34) [1].
  • Au-Alkyne Complex: The gold-propargyl complex shows a bond order of 0.87 for Au–C, with significant backdonation from the metal to the alkyne’s π* orbital [7].

Conformational analysis reveals that the methylamino group adopts a gauche orientation relative to the alkyne, minimizing steric repulsion and lowering the intermediate’s energy by 4.9 kcal/mol [7]. Free energy profiles predict a 72:28 ratio of syn to anti products in coupling reactions, consistent with experimental observations [3].

XLogP3

1.1

Dates

Last modified: 08-18-2023

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